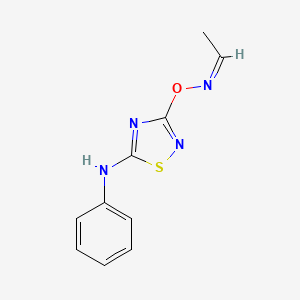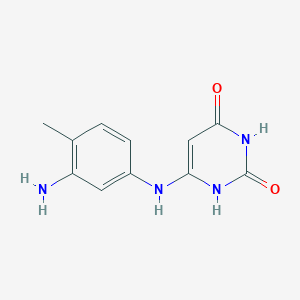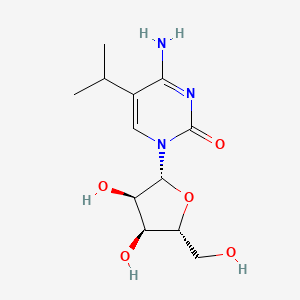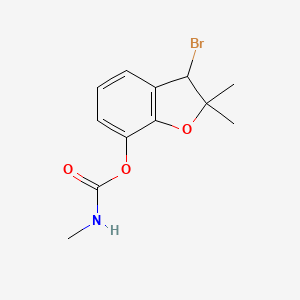![molecular formula C8H12ClN3O2 B15213169 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 32600-97-8](/img/structure/B15213169.png)
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-5-pyrimidinecarboxylic acid with 2-chloroethylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Amines, thiols; reaction conditionsorganic solvent, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine diones with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by:
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and inhibition of DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting normal cellular functions and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytarabine: A pyrimidine nucleoside analog used in chemotherapy.
Gemcitabine: Another pyrimidine nucleoside analog with anticancer properties.
Uniqueness
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit potential biological activities. Its chloroethyl group provides a reactive site for alkylation reactions, making it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
32600-97-8 |
|---|---|
Formule moléculaire |
C8H12ClN3O2 |
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
5-[2-chloroethyl(ethyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12ClN3O2/c1-2-12(4-3-9)6-5-10-8(14)11-7(6)13/h5H,2-4H2,1H3,(H2,10,11,13,14) |
Clé InChI |
IPQCQXQPDZSRCR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCl)C1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
![bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
![5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15213099.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)


![2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B15213131.png)


![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
